2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide
2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1020997
InChI:
InChI=1S/C19H19BrN2O2S/c1-2-13-7-8-17(15(20)11-13)24-12-18(23)21-19(25)22-10-9-14-5-3-4-6-16(14)22/h3-8,11H,2,9-10,12H2,1H3,(H,21,23,25)
SMILES:
CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCC3=CC=CC=C32)Br
Molecular Formula:
C19H19BrN2O2S
Molecular Weight:
419.3 g/mol
2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide
CAS No.:
Cat. No.: VC1020997
Molecular Formula: C19H19BrN2O2S
Molecular Weight: 419.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19BrN2O2S |
|---|---|
| Molecular Weight | 419.3 g/mol |
| IUPAC Name | 2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydroindole-1-carbothioyl)acetamide |
| Standard InChI | InChI=1S/C19H19BrN2O2S/c1-2-13-7-8-17(15(20)11-13)24-12-18(23)21-19(25)22-10-9-14-5-3-4-6-16(14)22/h3-8,11H,2,9-10,12H2,1H3,(H,21,23,25) |
| Standard InChI Key | UDHLPHNSEHVILM-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCC3=CC=CC=C32)Br |
| Canonical SMILES | CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCC3=CC=CC=C32)Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator